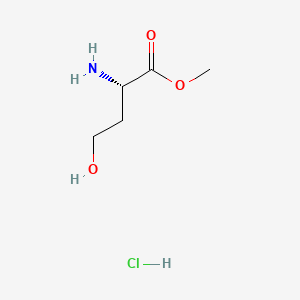

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride

Vue d'ensemble

Description

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride is a chiral amino acid derivative. It is commonly used in the synthesis of various pharmaceuticals and biologically active compounds. The compound is known for its role in the development of drugs that target specific molecular pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride typically involves the esterification of (S)-2-amino-4-hydroxybutanoic acid. This reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Metabolic Pathways : The compound is studied for its role in metabolic pathways involving amino acids such as methionine and threonine. It acts as a precursor in the biosynthesis of essential amino acids.

Medicine

- Neuroprotective Effects : Research indicates that (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride can protect neurons from excitotoxicity and oxidative stress. It has shown potential in treating neurological disorders like Alzheimer's disease and schizophrenia.

- Cognitive Enhancement : Studies suggest that this compound may enhance cognitive functions by acting on NMDA receptors, which are crucial for synaptic plasticity and memory formation.

Industry

- Pharmaceutical Production : Utilized in the synthesis of various drugs targeting specific molecular pathways due to its unique chiral properties.

Research has demonstrated various biological activities associated with this compound:

- Neuroprotection : A study published in Neuropharmacology indicated that this compound significantly reduced neuronal loss in a rat model of ischemic stroke by inhibiting apoptotic pathways.

- Cognitive Function Enhancement : In controlled trials involving aged rats, administration improved performance in spatial navigation tasks, suggesting enhanced cognitive function.

Mécanisme D'action

The mechanism of action of (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to active sites on enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-Benzyl 2-amino-4-hydroxybutanoate

- Ethyl 2-amino-4-hydroxybutanoate

Uniqueness

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride is unique due to its specific chiral configuration and functional groups. This uniqueness allows it to interact with biological molecules in a highly specific manner, making it valuable in drug development and biochemical research.

Activité Biologique

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride, commonly known as L-threo-3-methylaspartate, is a compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.

This compound is an amino acid derivative that acts primarily as an agonist at glutamate receptors, particularly the NMDA receptor subtype. Its structural configuration allows it to mimic natural neurotransmitters, facilitating synaptic transmission in the central nervous system.

- Glutamate Receptor Agonism : The compound binds to NMDA receptors, enhancing calcium influx into neurons, which is crucial for synaptic plasticity and memory formation.

- Neuroprotective Effects : By modulating excitatory neurotransmission, it may help protect neurons from excitotoxicity associated with conditions like ischemia or neurodegenerative diseases.

Biological Activity and Effects

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Properties : Studies have shown that this compound can reduce neuronal cell death in models of oxidative stress and excitotoxicity.

- Cognitive Enhancement : Animal studies suggest that administration of this compound can improve learning and memory tasks.

- Potential Therapeutic Applications : The compound is being investigated for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Neuroprotection : A study published in Neuropharmacology demonstrated that this compound significantly reduced neuronal loss in a rat model of ischemic stroke by inhibiting apoptotic pathways .

- Cognitive Function Enhancement : In a controlled trial involving aged rats, administration of this compound improved performance in spatial navigation tasks, suggesting enhanced cognitive function .

Comparative Analysis

A comparative analysis with other glutamate analogs shows distinct advantages:

| Compound | Mechanism of Action | Neuroprotective Effects | Cognitive Enhancement |

|---|---|---|---|

| (S)-Methyl 2-amino-4-hydroxybutanoate | NMDA receptor agonist | Significant | High |

| D-serine | NMDA receptor co-agonist | Moderate | Moderate |

| Glycine | NMDA receptor co-agonist | Low | Low |

Propriétés

IUPAC Name |

methyl (2S)-2-amino-4-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMGWJYGVSOBAG-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.